trans-2-Hydroxycyclopentane-1-carbonitrile
Overview
Description
Trans-2-Hydroxycyclopentane-1-carbonitrile is a chemical compound with the CAS Number: 68455-39-0 . It has a molecular weight of 111.14 and its IUPAC name is (1S,2R)-2-hydroxycyclopentanecarbonitrile . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C6H9NO . It contains a total of 17 bonds; 8 non-H bonds, 1 multiple bond, 1 triple bond, 1 five-membered ring, 1 nitrile (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point data is not available .Scientific Research Applications
Synthesis Applications
Versatile Synthons for Alicyclic cis- and trans-1,3-Amino Alcohols : This compound is used to prepare trans-2-aminomethylcycloalkanols through reductive alkylation. It serves as a precursor for the synthesis of enantiomerically pure trans-2-aminomethylcyclohexanols (Fülöp, Huber, Bernáth, Hönig, & Seufer-Wasserthal, 1991).
Catalytic Dimerization of Methyl Acrylate : It is involved in the formation of complexes active for the Ru(0)-catalyzed dimerization of methyl acrylate, demonstrating its role in facilitating oxidative coupling mechanisms (Hirano, Sakate, Komine, Komiya, & Bennett, 2009).
Chemical Studies
Study of Hydroxylation Reactions : This compound has been used to study the hydroxylation of hydrocarbons by methane monooxygenase, providing insights into the formation of radical intermediates in catalytic cycles (Liu, Johnson, Newcomb, & Lippard, 1993).
Enzymatic Resolution in Supercritical Carbon Dioxide : It undergoes kinetic resolution in supercritical carbon dioxide using Candida antarctica Lipase B, resulting in enantiomerically pure products. This highlights its role in green chemistry applications (Utczás, Székely, Forró, Szőllősy, Fülöp, & Simándi, 2011).
Photoreactivity Studies
- Primary Photoproducts in Methanol : This compound has been used to study the primary photoproducts of certain nitriles in methanol, providing insights into the intermediate species and photoreactivity processes (Hiraoka, 1971).
Safety and Hazards
properties
IUPAC Name |
(1S,2R)-2-hydroxycyclopentane-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEPXMXJJFJNOU-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.